![molecular formula C16H14FN3O2S B6529808 1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1020454-85-6](/img/structure/B6529808.png)
1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound that is widely used in scientific research. It has a variety of applications, including as a ligand for the binding of metal ions, as a fluorescent dye, and as a potential therapeutic agent.
Scientific Research Applications
- Researchers have explored the antifungal potential of compounds related to “F5069-0050.” For instance, derivatives of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one containing a hydrazone group demonstrated significant antifungal activity against various fungi, including Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum capsici .
- Substituted thiophenes, such as “F5069-0050,” exhibit a wide range of biological activities. These include antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal effects .
- Additionally, polymeric thiophenes find applications in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLETs), chemical sensors, and solar cells .
- The compound “F5069-0050” has been identified as a selective nonpeptide neurotensin receptor type 2 (NTS2) compound . Neurotensin receptors play essential roles in neurotransmission and neuromodulation, making them potential targets for therapeutic interventions.
- Researchers have synthesized and studied the crystal structure of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone. Understanding the crystal structures aids in designing novel derivatives with improved properties .
- Some thiophene derivatives, including “F5069-0050,” possess photoprotective properties. For instance, 2-(4-fluorophenyl)thiophene has been investigated as a potential UV-absorbing compound .
Antifungal Activity
Biological Activities
Neurotensin Receptor Modulation
Chemical Synthesis and Crystallography
Photoprotective Agents
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways and downstream effects of this compound require further investigation.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is plausible that this compound could have multiple effects at the cellular level, potentially influencing cell proliferation, apoptosis, or other cellular processes .
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h2-8,10H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMORLQOVRZPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methoxy-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide |
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